molecular formula C6H11NaO4 B041771 Sodium phenolate trihydrate CAS No. 156150-40-2

Sodium phenolate trihydrate

Cat. No. B041771
M. Wt: 170.14 g/mol
InChI Key: QAJGUMORHHJFNJ-UHFFFAOYSA-M
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Description

Synthesis Analysis

Sodium phenolate trihydrate can be synthesized through several methods. One notable approach involves the stereospecific synthesis of peroxime proliferator activated receptor (PPAR) alpha/gamma agonist via stereocontrolled Williamson ether synthesis and stereospecific SN2 reaction of S-2-chloro propionic acid with phenoxides. This process uses sodium phenoxide derived from sodium as a reagent of choice (Aikins et al., 2005). Additionally, the synthesis of sodium phenolate compounds through tri-liquid-phase catalysis has been explored, demonstrating the importance of various factors such as NaOPh concentration and solvent types in the formation of a third liquid phase (Hsiao & Weng, 1999).

Molecular Structure Analysis

The molecular structure of sodium phenolate complexes has been extensively studied. For example, research on lithium and sodium complexes with OOO-tridentate bis(phenolate) ligands reveals insights into the dinuclear and tetranuclear nature of these complexes, as well as the stabilization of the metal center by p-π interactions (Huang et al., 2010).

Chemical Reactions and Properties

Sodium phenolate plays a critical role in various chemical reactions. It is used as a reagent in the synthesis of different compounds, such as the preparation of tri-phenoxy-tri-(4-nitrophenoxy)-cyclotriphosphazene (Long-he, 2010). Additionally, its role in the aggregation of sodium phenolate complexes, as observed in the structural characterization of sodium phenolate complexes with ortho-amino substituents, highlights its importance in coordination chemistry (Koten et al., 1996).

Scientific Research Applications

  • RNA Preparation from Yeast

    Sodium phenolate trihydrate is used in a simple RNA preparation procedure from yeast for Northern blot analysis (Wei, 2012).

  • Synthesis of Chemical Compounds

    It acts as an aqueous nucleophilic reagent in tri-liquid-phase catalysis for synthesizing 2-phenoxyisobutyric acid ethyl ester (Hsiao & Weng, 1999).

  • Detection of Phenolic Compounds

    Sodium molybdate, used with sodium phenolate, is a specific reagent for detecting phenolic compounds with o-dihydroxy groupings in paper electrophoresis and chromatography (Pridham, 1959).

  • Catalysis in Chemical Reactions

    It catalyzes the efficient and rapid solvent-free acetylation of alcohols, phenols, and thiols (Mojtahedi & Samadian, 2013).

  • Structural Analysis

    The monohydrate and trihydrate forms of sodium phenolate have been structurally analyzed, revealing distinct coordination geometries (Sieler, Pink, & Zahn, 1994).

  • Dehydrogenative Amination

    Sodium periodate, used with sodium phenolate, allows for a larger scope of phenol substrates in dehydrogenative amination with phenothiazines (Jin & Patureau, 2016).

  • Thermal Energy Storage

    Sodium acetate trihydrate, when mixed with specific agents, can effectively prevent undercooling and phase stratification, making it suitable for thermal energy storage systems (Wang, Yu, Peng, & Ling, 2019).

  • Solar Thermal Energy Storage

    It is a promising phase change material for long-term solar thermal energy storage if supercooling is actively utilized (Dannemand, Johansen, & Furbo, 2016).

  • Nonlinear Optical Activity

    Sodium-substituted lithium paranitrophenolate trihydrate crystals have increased nonlinear optical (NLO) activity and are stable up to 180°C (Boaz & Das, 2005).

  • Determination of Polyphenolic Substances

    The Folin-Ciocalteau phenol reagent using sodium carbonate as the supporting medium is effective for determining polyphenolic substances in natural waters (Box, 1983).

Safety And Hazards

Sodium phenolate trihydrate is harmful and corrosive . It causes severe skin burns and eye damage . It is recommended to wear personal protective equipment, avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

sodium;phenoxide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2/q;+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJGUMORHHJFNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635573
Record name Sodium phenoxide--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phenolate trihydrate

CAS RN

156150-40-2
Record name Sodium phenoxide--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium phenoxide trihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
DH Wang, HS Weng - Chemical engineering science, 1995 - Elsevier
… Next, the organic reactant solution Toluene, chlorobenzene, hexane, n-butyl bromide, (0.7 ml, containing 27% n-decane as the internal stansodium phenolate trihydrate (NaOPh'3H20), …
Number of citations: 69 www.sciencedirect.com
B Wilson, X Ni, DC Sherrington - Studies in Surface Science and Catalysis, 2001 - Elsevier
… In our study, we elect the reaction between n-butyl bromide and the phenoxide ion (of sodium phenolate trihydrate) as a model liquid-liquid PTC reaction scheme. This system has …
Number of citations: 8 www.sciencedirect.com
B Minofar, P Jungwirth, MR Das, W Kunz… - The Journal of …, 2007 - ACS Publications
The properties of a series of aliphatic and aromatic carboxylates and phenolate-mimicking functional groups of humic acid are discussed with regard to their behavior in aqueous …
Number of citations: 83 pubs.acs.org
C Villagrán, L Aldous, MC Lagunas… - Journal of …, 2006 - Elsevier
… liquid used is [C 4 mpyrr][NTf 2 ], ie an ionic liquid with no acidic protons, it is possible to assume that the only source of protons was from the water in the sodium phenolate trihydrate. …
Number of citations: 50 www.sciencedirect.com
HS Weng, CM Wang, DH Wang - Industrial & engineering …, 1997 - ACS Publications
… Tetrabutylammonium bromide (Bu 4 NBr), n-butyl bromide (BuBr), toluene, sodium phenolate trihydrate (NaOPh·3H 2 O), and sodium hydroxide all were GR grade and were purchased …
Number of citations: 20 pubs.acs.org
Z Zhang, DW Flaherty - Carbon, 2020 - Elsevier
The presence and form of oxygenated functions on carbons lead to significant differences in material properties that impact surface chemistry, catalysis, electronic, and mechanical …
Number of citations: 23 www.sciencedirect.com
P Benz, R Muntwyler… - Journal of Chemical …, 2007 - Wiley Online Library
… 81 380), nutrient broth (product number 70 122), sodium nitroprusside dihydrate (product number 71 778), sodium hypochlorite (product number 71 696), sodium phenolate trihydrate (…
Number of citations: 34 onlinelibrary.wiley.com
B Dajka-Halász, K Monsieurs, O Éliás, L Károlyházy… - Tetrahedron, 2004 - Elsevier
… of 4,5-dibromo- (7a) and 4,5-dichloro-2-methylpyridazin-3(2H)-one (7b) in acetonitrile at room temperature with 1 equivalent of commercially available sodium phenolate trihydrate (…
Number of citations: 53 www.sciencedirect.com
T Steiner, AMM Schreurs, M Lutz, J Kroon - New Journal of Chemistry, 2001 - pubs.rsc.org
… A different ionic acceptor in Table 3 is the phenolate ion in the crystal structure of sodium phenolate trihydrate (H···M 2.18 and O···M 3.14 Å). …
Number of citations: 30 pubs.rsc.org
H Gu, W Zhang, K Feng… - The Journal of Organic …, 2000 - ACS Publications
… The title compound was synthesized from (3-chloropropyl)trimethylsilane and sodium phenolate trihydrate using typical Williamson ether reaction conditions. After 4 h, water was added …
Number of citations: 28 pubs.acs.org

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